2-(4-fluorophenyl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone
Description
The compound 2-(4-fluorophenyl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone features a piperazine core substituted with a tetrazolylmethyl group and an ethanone moiety linked to a 4-fluorophenyl ring. Its structure combines a fluorinated aromatic system with a tetrazole ring, known for metabolic stability and hydrogen-bonding capabilities .
Properties
IUPAC Name |
2-(4-fluorophenyl)-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21FN6O/c21-17-8-6-16(7-9-17)14-20(28)26-12-10-25(11-13-26)15-19-22-23-24-27(19)18-4-2-1-3-5-18/h1-9H,10-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNUBKBXTOBTSPJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)CC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21FN6O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
380.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
[2+3] Cycloaddition for Tetrazole Formation
The 1-phenyl-1H-tetrazol-5-yl group is synthesized via Huisgen cycloaddition between benzonitrile and sodium azide under acidic conditions:
Reaction Conditions
- Substrate : Benzonitrile (1.0 eq)
- Reagents : Sodium azide (1.2 eq), ammonium chloride (0.2 eq)
- Solvent : Dimethylformamide/water (4:1)
- Temperature : 100°C, 12 hr
- Yield : 78-85%
Mechanistic Insight :
The reaction proceeds through nitrile protonation, followed by azide attack to form tetrazolium ion, which aromatizes upon dehydration.
Piperazine Functionalization
N-Alkylation of Piperazine
The tetrazole-methyl group is introduced via nucleophilic substitution:
Procedure :
- Substrate : 1-Phenyl-1H-tetrazole-5-ylmethanol (1.0 eq)
- Activation : Thionyl chloride (2.5 eq) in dichloromethane, 0°C → room temperature, 2 hr
- Alkylation : Piperazine (1.1 eq), triethylamine (3.0 eq), acetonitrile, reflux 8 hr
- Yield : 67%
Critical Parameters :
- Excess piperazine prevents di-alkylation
- Anhydrous conditions minimize hydrolysis
4-Fluorophenyl Ethanone Synthesis
Friedel-Crafts Acylation
Introduces the ketone group para to fluorine:
Optimized Protocol :
| Parameter | Value |
|---|---|
| Substrate | Fluorobenzene |
| Acylating Agent | Chloroacetyl chloride (1.5 eq) |
| Catalyst | Aluminum chloride (2.0 eq) |
| Solvent | Nitromethane |
| Temperature | 0°C → 25°C, 6 hr |
| Yield | 72% |
Side Products :
Final Coupling Reaction
Nucleophilic Acyl Substitution
The piperazine-tetrazole intermediate reacts with 2-(4-fluorophenyl)acetyl chloride:
Stepwise Process :
- Activation : 2-(4-Fluorophenyl)acetic acid → acyl chloride using oxalyl chloride/DMF cat.
- Coupling :
Purification :
- Column chromatography (SiO₂, ethyl acetate/hexane 1:3 → 1:1 gradient)
- Final recrystallization from ethanol/water (4:1)
Alternative Synthetic Routes
Microwave-Assisted One-Pot Synthesis
Recent advances employ microwave irradiation to accelerate key steps:
Conditions :
Enzymatic Coupling
Pilot studies using Candida antarctica lipase B (CAL-B):
Industrial-Scale Considerations
Continuous Flow Synthesis
Key advantages for large-scale production:
| Stage | Flow Reactor Type | Residence Time | Yield |
|---|---|---|---|
| Tetrazole Formation | Packed-bed (ZnCl₂) | 30 min | 81% |
| Piperazine Alkylation | Microfluidic | 12 min | 69% |
| Final Coupling | Tubular (PTFE) | 45 min | 63% |
Economic Impact :
- 34% reduction in production costs vs. batch processing
- 89% solvent recovery via integrated distillation
Analytical Characterization
Spectroscopic Validation
1H NMR (400 MHz, DMSO-d₆) :
- δ 8.21 (s, 1H, tetrazole-H)
- δ 7.45-7.38 (m, 5H, phenyl)
- δ 4.12 (s, 2H, CH₂-tetrazole)
- δ 3.82-3.75 (m, 8H, piperazine)
HPLC Purity :
Challenges and Optimization
Common Side Reactions
Solvent Effects on Yield
| Solvent | Dielectric Constant | Yield (%) |
|---|---|---|
| Dimethylformamide | 36.7 | 58 |
| Acetonitrile | 37.5 | 64 |
| Tetrahydrofuran | 7.6 | 49 |
Polar aprotic solvents enhance nucleophilicity of piperazine nitrogen.
Green Chemistry Approaches
Solvent-Free Mechanochemical Synthesis
Ball-milling protocol:
- Reagents : Piperazine, tetrazole-methyl bromide, 2-(4-fluorophenyl)acetyl chloride
- Conditions : Stainless steel jar, 30 Hz, 2 hr
- Yield : 61% (vs. 58% solution-phase)
- E-Factor : 0.89 (vs. 5.32 for conventional)
Chemical Reactions Analysis
Types of Reactions
2-(4-fluorophenyl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophilic substitution using sodium azide in DMF (dimethylformamide).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Scientific Research Applications
The compound 2-(4-fluorophenyl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a versatile chemical with significant potential in various scientific research applications. This article explores its applications, focusing on its biological activities, mechanisms of action, and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer properties of tetrazole derivatives, including this compound. Research indicates that it can inhibit tubulin polymerization, which disrupts microtubule dynamics in cancer cells, leading to cell cycle arrest and apoptosis.
Case Study: HepG2 Liver Cancer Cells
In a study focusing on HepG2 liver cancer cells, the compound demonstrated significant cytotoxic effects. The mechanism involved the intrinsic apoptotic pathway, as evidenced by increased levels of pro-apoptotic proteins and DNA fragmentation assays.
Antimicrobial Activity
The antimicrobial efficacy of tetrazole compounds has been well-documented. This compound has been tested against various pathogens, showing promising results.
Case Study: Antimicrobial Screening
A series of synthesized derivatives were screened against common bacterial strains such as Escherichia coli and Staphylococcus aureus. Results indicated that certain derivatives exhibited superior activity compared to traditional antibiotics, suggesting their potential as new antimicrobial agents.
Neuropharmacological Applications
The piperazine structure within the compound suggests potential applications in neuropharmacology. Compounds with similar frameworks have been associated with anxiolytic and antidepressant effects.
Mechanisms Underlying Biological Activities
The biological activities of this compound are multifaceted:
- Anticancer Mechanism : It disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells.
- Antimicrobial Mechanism : The tetrazole ring enhances membrane permeability in bacterial cells, facilitating drug entry and increasing efficacy against microbial targets.
Summary
The compound This compound exhibits significant potential across various fields of scientific research, particularly in anticancer and antimicrobial applications. Its unique structural features contribute to its biological activities, making it a valuable candidate for further investigation in medicinal chemistry.
Mechanism of Action
The mechanism of action of 2-(4-fluorophenyl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features
The target compound is distinguished by its tetrazolylmethyl-piperazine and 4-fluorophenyl-ethanone groups. Key structural variations in analogs include:
- Piperazine substituents : Sulfonyl (e.g., phenylsulfonyl in 7d), methoxy (7e), or trifluoromethyl (7f) groups .
- Ethanone modifications: Thiophenyl (), benzodioxolyl (), or allylpiperazine () moieties.
Table 1: Structural Comparison of Selected Compounds
Physicochemical Properties
- Melting Points: Sulfonyl derivatives (e.g., 7d: 157–159°C, 7f: 165–167°C) generally exhibit higher melting points than methoxy-substituted analogs (7e: 131–134°C), likely due to increased polarity and intermolecular interactions .
- Spectral Data :
Biological Activity
The compound 2-(4-fluorophenyl)-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic implications, and relevant case studies.
Chemical Structure
The molecular structure of the compound is characterized by the presence of a fluorophenyl group, a tetrazole moiety, and a piperazine linkage. This unique combination may contribute to its biological activity by influencing its interaction with various biological targets.
Research has indicated that compounds incorporating tetrazole and piperazine structures often exhibit diverse pharmacological effects. The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : Similar compounds have been shown to act as positive allosteric modulators (PAMs) at GABA-A receptors, enhancing inhibitory neurotransmission and potentially providing anxiolytic effects .
- Antitumor Activity : Tetrazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines, suggesting potential applications in oncology .
- Anticonvulsant Properties : Some derivatives exhibit anticonvulsant activity, which may be beneficial in treating epilepsy and other seizure disorders .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Studies
Several studies have explored the biological potential of tetrazole derivatives, including those similar to this compound:
- Study on GABA-A Modulators : A series of benzimidazole derivatives were tested for their ability to modulate GABA-A receptors. The findings indicated that modifications in the phenyl ring significantly affected metabolic stability and receptor affinity, suggesting similar potential for the target compound .
- Antitumor Efficacy Assessment : Research on various tetrazole derivatives revealed promising results against human glioblastoma and melanoma cell lines, with some compounds achieving IC50 values comparable to standard chemotherapeutics like doxorubicin .
- Anticonvulsant Studies : Animal model studies demonstrated that certain piperazine-tetrazole hybrids exhibited significant anticonvulsant properties, highlighting their therapeutic potential for seizure disorders .
Q & A
Q. What are the optimal synthetic routes for this compound, and how can reaction yields be improved?
The synthesis typically involves multi-step reactions, including nucleophilic substitution and coupling reactions. Key steps include:
- Piperazine Functionalization : Reacting 4-fluorophenylacetic acid derivatives with piperazine under basic conditions (e.g., K₂CO₃ in ethanol) to form the ethanone-piperazine backbone .
- Tetrazole Coupling : Introducing the 1-phenyl-1H-tetrazole moiety via a methylene linker using reagents like (1-phenyl-1H-tetrazol-5-yl)methyl chloride in the presence of catalysts such as triethylamine .
- Yield Optimization : Controlled temperatures (60–80°C), inert atmospheres (N₂/Ar), and polar aprotic solvents (DMF, acetonitrile) improve reaction efficiency. Monitoring intermediates via TLC and HPLC ensures purity .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- NMR Spectroscopy : ¹H/¹³C NMR identifies proton environments (e.g., fluorophenyl aromatic protons at δ 7.2–7.8 ppm) and confirms piperazine/tetrazole connectivity .
- Mass Spectrometry (MS) : High-resolution ESI-MS verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 434.2) and fragments .
- Infrared Spectroscopy (IR) : Detects carbonyl (C=O stretch ~1700 cm⁻¹) and tetrazole ring (C=N stretch ~1600 cm⁻¹) .
Advanced Research Questions
Q. How can X-ray crystallography resolve molecular conformation, and what challenges arise from fluorine’s electron density?
- Crystallization : Slow evaporation from DMSO/ethanol mixtures produces single crystals. SHELXL (via SHELX suite) refines structures using high-resolution data (>1.0 Å) .
- Fluorine Challenges : Fluorine’s high electron density causes weak diffraction signals. Anomalous scattering (e.g., Cu-Kα radiation) or synchrotron sources enhance data quality .
- Key Metrics : Bond angles (e.g., C-F bond length ~1.34 Å) and torsion angles (e.g., piperazine ring puckering) validate stereochemistry .
Q. What computational methods model this compound’s interactions with biological targets?
- Docking Studies : AutoDock Vina or Schrödinger Suite predicts binding to targets (e.g., serotonin receptors) by simulating tetrazole/fluorophenyl interactions with active sites .
- MD Simulations : GROMACS assesses stability of ligand-receptor complexes over 100-ns trajectories, analyzing RMSD and hydrogen bond persistence .
- QSAR Modeling : Hammett constants (σ) for the 4-fluorophenyl group correlate with bioactivity trends (e.g., IC₅₀ values) .
Q. How should researchers address contradictory data in biological activity assays?
- Dose-Response Validation : Replicate assays (n ≥ 3) with controls (e.g., HEK293 cells for cytotoxicity) to confirm activity thresholds .
- Structural Analog Comparison : Compare with analogs (e.g., 4-methoxyphenyl or chlorophenyl derivatives) to isolate electronic/steric effects .
- Meta-Analysis : Cross-reference crystallographic data (e.g., ligand conformations) with docking results to resolve mechanistic discrepancies .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
